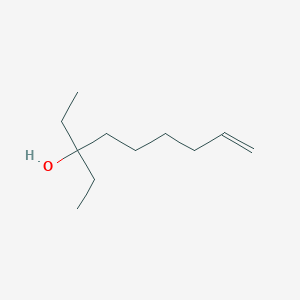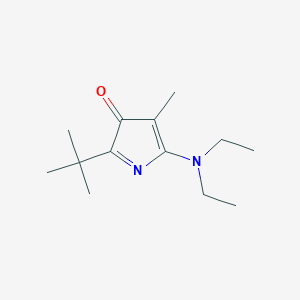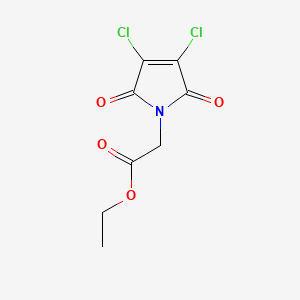
Ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate is an organic compound with the molecular formula C8H7Cl2NO4. It is characterized by the presence of a pyrrole ring substituted with two chlorine atoms and an ethyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate can be synthesized through organic synthesis methods. One common approach involves the reaction of 3,4-dichloromaleic anhydride with ethyl glycinate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(2,5-dioxopyrrol-1-yl)acetate: Similar structure but lacks the chlorine substituents.
N-Carbethoxymethyl-dichlormaleimid: Another related compound with similar functional groups.
Uniqueness
Ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate is unique due to the presence of chlorine atoms on the pyrrole ring, which can significantly influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more versatile in various applications .
Eigenschaften
CAS-Nummer |
89938-80-7 |
|---|---|
Molekularformel |
C8H7Cl2NO4 |
Molekulargewicht |
252.05 g/mol |
IUPAC-Name |
ethyl 2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)acetate |
InChI |
InChI=1S/C8H7Cl2NO4/c1-2-15-4(12)3-11-7(13)5(9)6(10)8(11)14/h2-3H2,1H3 |
InChI-Schlüssel |
ROYMGYCGHDNMTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C(=O)C(=C(C1=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


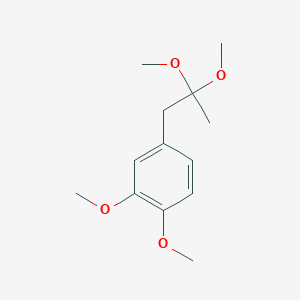
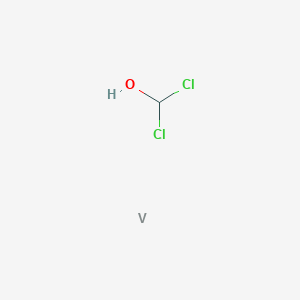

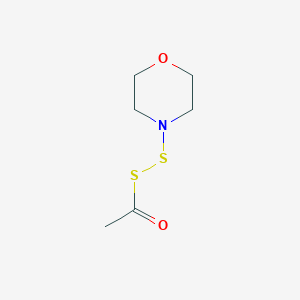
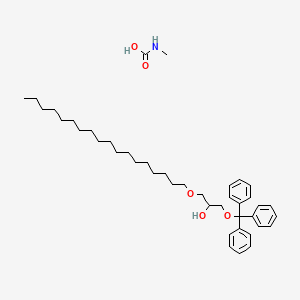
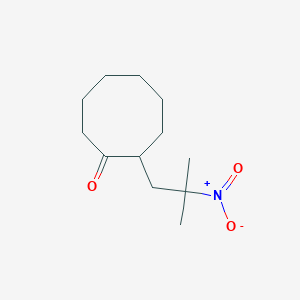

![1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride](/img/structure/B14376900.png)


![2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14376914.png)
